molecular formula C17H16N2O2 B2830506 N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-25-0

N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2830506
CAS RN: 941881-25-0
M. Wt: 280.327
InChI Key: MPCYNRPQGOMZGP-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, fused with a furan ring, an aromatic heterocycle with an oxygen atom . The molecule also features an amide functional group, which is a common feature in a wide range of bioactive compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving cyclization reactions . For instance, thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring fused with a furan ring, along with an ethylphenyl group and a carboxamide group attached to specific carbon atoms in the ring system .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyridine and furan rings, as well as the amide group. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the presence of the polar amide group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis of novel compounds with potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. For instance, the creation of new pyrazolopyrimidines derivatives demonstrated anticancer and anti-5-lipoxygenase agents, highlighting the compound's potential in therapeutic applications (Rahmouni et al., 2016). Similarly, the development of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazones showed promising antidepressant and nootropic activities (Thomas et al., 2016), underscoring the compound's versatility in CNS-related applications.

Material Science and Polymer Chemistry

In the realm of materials science, the synthesis of aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups from novel dicarboxylic acid monomers, including those incorporating pyridine units, has been investigated. These polyamides exhibited excellent solubility and thermal stability, suggesting their utility in high-performance materials (Ravikumar & Saravanan, 2012).

Chemical Synthesis and Reactivity

Research into the reactivity and chemical synthesis of related compounds has led to the discovery of various heterocyclic derivatives with significant applications. For example, the synthesis of unfused heterobicycles as amplifiers of phleomycin highlighted a range of pyridinylpyrimidines with strongly basic side chains, demonstrating the compound's potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Mechanism of Action

Target of Action

albicans . Therefore, it’s plausible that this compound may also target similar microbial strains.

Mode of Action

Related compounds have been shown to interact with their targets, leading to inhibition of microbial growth . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of the targeted microbes.

Biochemical Pathways

Given the antimicrobial activity of similar compounds, it’s likely that this compound affects pathways essential for microbial growth and survival .

Result of Action

The result of the action of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is likely the inhibition of microbial growth, given the antimicrobial activity of similar compounds . This would result in molecular and cellular effects that disrupt the normal functioning of the targeted microbes, leading to their death or inhibited growth.

properties

IUPAC Name

N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-12-5-7-13(8-6-12)19-17(20)16-10-14-15(21-16)9-4-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCYNRPQGOMZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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